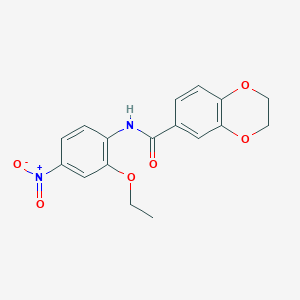![molecular formula C24H18N4O3 B12463321 2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazoline core, a pyridine ring, and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-(pyridin-4-yl)quinazoline with a suitable propylating agent, followed by cyclization with isoindole-1,3-dione. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds .
Applications De Recherche Scientifique
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-3-(pyridin-4-yl)quinazoline: Shares the quinazoline core but lacks the isoindole moiety.
Isoindole-1,3-dione derivatives: Similar structure but different substituents on the isoindole ring.
Uniqueness
2-{3-[4-OXO-3-(PYRIDIN-4-YL)QUINAZOLIN-2-YL]PROPYL}ISOINDOLE-1,3-DIONE is unique due to its combination of quinazoline, pyridine, and isoindole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in research and industry .
Propriétés
Formule moléculaire |
C24H18N4O3 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-[3-(4-oxo-3-pyridin-4-ylquinazolin-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N4O3/c29-22-17-6-1-2-7-18(17)23(30)27(22)15-5-10-21-26-20-9-4-3-8-19(20)24(31)28(21)16-11-13-25-14-12-16/h1-4,6-9,11-14H,5,10,15H2 |
Clé InChI |
HXNOPSINZTXAJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)
![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)



![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)




![N-(4-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12463295.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
